molecular formula C6H13N3O B12443035 (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide

Cat. No.: B12443035
M. Wt: 143.19 g/mol
InChI Key: CEJHJCGBNCIXGF-UHFFFAOYSA-N
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Description

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate precursor under controlled conditions. For instance, the reaction of pyrrolidine with an oxime derivative can yield the desired compound. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s unique structure allows it to fit into binding pockets of proteins, influencing their function. Molecular docking studies have suggested potential binding interactions with proteins such as gamma tubulin, which may underlie its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.

Uniqueness

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide is unique due to the presence of both the N-hydroxy and ethanimidamide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-2-pyrrolidin-1-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJHJCGBNCIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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